molecular formula C26H20ClNO4S B13558920 (2S)-3-(7-chloro-1-benzothiophen-3-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoicacid

(2S)-3-(7-chloro-1-benzothiophen-3-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoicacid

Cat. No.: B13558920
M. Wt: 478.0 g/mol
InChI Key: IIIYDCJXLADJMS-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-3-(7-chloro-1-benzothiophen-3-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoicacid is a synthetic organic compound that belongs to the class of amino acids and derivatives. This compound features a benzothiophene ring, a fluorene moiety, and a chloro substituent, making it a molecule of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-(7-chloro-1-benzothiophen-3-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoicacid typically involves multi-step organic reactions. The process may start with the preparation of the benzothiophene ring, followed by the introduction of the chloro substituent. The fluorene moiety is then attached through a series of coupling reactions. The final step involves the incorporation of the amino acid side chain under specific reaction conditions, such as controlled temperature and pH.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, solvents, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-(7-chloro-1-benzothiophen-3-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoicacid can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The chloro substituent can be replaced with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce compounds with different substituents on the benzothiophene ring.

Scientific Research Applications

Chemistry

In chemistry, (2S)-3-(7-chloro-1-benzothiophen-3-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoicacid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features could make it a candidate for drug design and development.

Medicine

In medicine, this compound may be investigated for its therapeutic potential. Its interactions with specific molecular targets could lead to the development of new treatments for various diseases.

Industry

In industry, this compound could be used in the production of specialty chemicals, pharmaceuticals, and advanced materials. Its unique properties may make it suitable for specific industrial applications.

Mechanism of Action

The mechanism of action of (2S)-3-(7-chloro-1-benzothiophen-3-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoicacid involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved in these interactions depend on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-3-(7-chloro-1-benzothiophen-3-yl)-2-amino-propanoic acid
  • (2S)-3-(1-benzothiophen-3-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
  • (2S)-3-(7-chloro-1-benzothiophen-3-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid

Uniqueness

The uniqueness of (2S)-3-(7-chloro-1-benzothiophen-3-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoicacid lies in its specific combination of structural features, such as the chloro substituent, the benzothiophene ring, and the fluorene moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C26H20ClNO4S

Molecular Weight

478.0 g/mol

IUPAC Name

(2S)-3-(7-chloro-1-benzothiophen-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C26H20ClNO4S/c27-22-11-5-10-16-15(14-33-24(16)22)12-23(25(29)30)28-26(31)32-13-21-19-8-3-1-6-17(19)18-7-2-4-9-20(18)21/h1-11,14,21,23H,12-13H2,(H,28,31)(H,29,30)/t23-/m0/s1

InChI Key

IIIYDCJXLADJMS-QHCPKHFHSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CSC5=C4C=CC=C5Cl)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CSC5=C4C=CC=C5Cl)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.